Iminodimethanethiolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H5NS2-2 |
|---|---|
Molecular Weight |
107.2 g/mol |
IUPAC Name |
(sulfidomethylamino)methanethiolate |
InChI |
InChI=1S/C2H7NS2/c4-1-3-2-5/h3-5H,1-2H2/p-2 |
InChI Key |
UQYHHBYNPBMDEF-UHFFFAOYSA-L |
SMILES |
C(NC[S-])[S-] |
Canonical SMILES |
C(NC[S-])[S-] |
Origin of Product |
United States |
Synthetic Methodologies for Iminodimethanethiolate Ligands and Their Derivatives
Precursor Synthesis and Functionalization Routes
The synthesis of iminodimethanethiolate ligands and their derivatives often begins with the construction of a suitable precursor molecule that contains the core N(CH₂S)₂ skeleton or can be readily converted to it. The choice of precursor is critical as it dictates the strategies for subsequent ligand generation and derivatization.
A common route involves the use of aminodiols, which can be functionalized to introduce the desired thiol groups. For instance, 2-amino-2-hydroxymethyl-1,3-propanediol can be reacted with benzoic acid and xylene to form an oxazoline (B21484) intermediate, namely 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline. google.com This intermediate's hydroxyl groups can then be converted to a better leaving group, such as a mesylate, by reacting with methanesulfonyl chloride. google.com Subsequent nucleophilic substitution with a thiol source, like sodium benzyl (B1604629) mercaptide, followed by hydrolysis and deprotection, yields the desired bis(mercaptomethyl)amine structure. google.com
Another approach to precursor synthesis involves starting with dicarboxylic acids, which can be converted to bis(4-amino-5-mercapto-s-triazol-3-yl) derivatives. lookchem.com These precursors, containing the essential sulfur and nitrogen functionalities, can then be further reacted to generate more complex ligand systems.
The choice of precursor is often guided by the desired final ligand structure, particularly the substituents on the nitrogen atom and the carbon backbone. The use of pre-formed precursors allows for controlled and systematic modifications. nih.govrsc.org
Ligand Generation and Isolation Protocols
The this compound ligand is typically generated in situ by the deprotonation of the thiol groups of its corresponding precursor, bis(mercaptomethyl)amine or its N-substituted derivatives. This process is usually achieved by treating the precursor with a suitable base.
The selection of the base is crucial for efficient ligand generation. Strong bases like alkali metal hydroxides (e.g., KOH) or alkoxides are commonly employed in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and DMF. lookchem.com The reaction mixture is often heated to ensure complete deprotonation and formation of the dithiolate anion. nih.gov In many syntheses of coordination compounds, the deprotonation is carried out in the presence of a metal salt, leading directly to the formation of the metal-ligand complex. nih.govuni-muenchen.de
Isolation of the free ligand salt (e.g., the dipotassium (B57713) or disodium (B8443419) salt of this compound) can be performed but is often bypassed in favor of direct complex formation. If isolation is required, it typically involves precipitation from the reaction mixture followed by washing with a non-polar solvent and drying under vacuum. However, due to the air-sensitivity of the thiolate groups, these ligands are frequently generated and used immediately without isolation to prevent oxidation.
For certain applications, such as the formation of zeolitic imidazolate frameworks (ZIFs), the deprotonation of the ligand precursor by a base like ammonium (B1175870) hydroxide (B78521) in an aqueous solution is a key step for the successful synthesis. rsc.org
Derivatization Strategies for this compound Systems
The versatility of the this compound ligand system stems from the ability to modify its structure systematically. These modifications can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of its metal complexes. wikipedia.org Derivatization can be achieved by introducing substituents at the nitrogen atom, altering the carbon backbone, or incorporating additional functional groups. ebsco.com
N-Substitution Strategies
Introducing substituents on the nitrogen atom is the most common derivatization strategy for this compound ligands. This allows for precise control over the steric bulk and electronic environment around the metal center. A wide variety of alkyl, aryl, and functionalized groups can be incorporated.
The primary method for N-substitution involves starting the synthesis with a primary amine that already contains the desired substituent. For example, reacting an N-substituted amine with reagents to build the (CH₂SH)₂ arms is a direct route to N-substituted bis(mercaptomethyl)amines. This approach has been used to prepare a range of derivatives for applications in coordination chemistry. uni-muenchen.debeilstein-journals.org
An alternative strategy involves the direct alkylation or arylation of the parent bis(mercaptomethyl)amine, although this can sometimes lead to mixtures of products. The choice of synthetic route often depends on the commercial availability and reactivity of the starting primary amine.
| N-Substituent Group | Synthetic Approach | Precursor Example |
| Alkyl Groups (e.g., Isopropyl, Ethyl) | Starting from a primary alkylamine. | Isopropylamine |
| Aryl Groups (e.g., Phenyl, Tolyl) | Starting from a primary arylamine. | Aniline, p-Toluidine |
| Functionalized Groups | Starting from a primary amine with pendant functionalities. | 2-Aminoethanol |
This table illustrates common N-substitution strategies for this compound ligands.
Carbon Backbone Modifications
Modification of the carbon backbone of the this compound ligand, which consists of the two methylene (B1212753) (-CH₂-) units, is a less common but powerful strategy for altering the ligand's properties. nih.govrsc.org These modifications can influence the chelate ring size and conformation, which in turn affects the stability and reactivity of the resulting metal complexes.
Introducing substituents on the carbon atoms of the N(CH₂S)₂ framework can create chiral ligands or introduce additional steric bulk closer to the metal coordination sphere. One synthetic route to achieve this involves starting with precursors that already contain substituted carbon atoms, such as 2-amino-2-(substituted)-1,3-propanediols.
Another approach is the modification of related heterocyclic systems, such as bisthiazolidines, which can be seen as protected forms of this compound derivatives. researchgate.net Methodologies involving aldehyde exchange reactions on such systems can introduce new substituents on the carbon backbone. researchgate.net These strategies, while often more synthetically challenging, provide access to a wider range of ligand architectures. glenresearch.comrsc.org
| Modification Type | Synthetic Strategy | Potential Precursor |
| Alkyl Substitution (e.g., -CHR-) | Start with a substituted aminodiol. | 2-Amino-2-methyl-1,3-propanediol |
| Cyclization | Intramolecular reactions to form ring structures. | Di-functionalized N-substituents |
This table outlines strategies for modifying the carbon backbone of this compound ligands.
Ancillary Group Incorporation
Incorporating ancillary functional groups into the this compound ligand framework is a key strategy for creating multifunctional ligands. wikipedia.org These ancillary groups can introduce additional coordination sites, act as catalysts, or impart specific physical properties like solubility or photosensitivity. nih.govmdpi.com
These functional groups are typically introduced via the N-substituent. For example, an N-aryl substituent can be further functionalized with groups like phosphines, ethers, or other donor atoms. This creates "pendant arms" that can coordinate to the metal center, increasing the denticity and stability of the complex.
The synthesis of such ligands often involves multi-step procedures. A common approach is to use a starting amine for the N-substitution that already bears the desired functional group, which may be protected during the synthesis of the this compound backbone and deprotected at a later stage. acs.org This modular approach allows for the systematic construction of complex, tailor-made ligand systems for specific applications in catalysis and materials science. mdpi.com
| Ancillary Group | Method of Incorporation | Example Application |
| Phosphine | Use of an aminophosphine (B1255530) as the N-substituent precursor. | Homogeneous Catalysis |
| Hydroxyl | N-alkylation with a halo-alcohol. | Enhanced solubility, secondary coordination |
| Carboxylate | N-alkylation with a halo-acid ester followed by hydrolysis. | Water-soluble complexes, bridging ligands |
This table presents methods for incorporating ancillary functional groups into this compound ligands.
Coordination Chemistry of Iminodimethanethiolate Complexes
Transition Metal Complexes of Iminodimethanethiolate
The study of transition metal complexes with this compound reveals a rich structural landscape, influenced by the nature of the metal center and the reaction conditions.
The synthesis of first-row transition metal complexes of this compound often involves the reaction of a suitable metal salt with a source of the this compound ligand. While specific synthetic routes for a wide range of first-row transition metal complexes are not extensively documented in readily available literature, general methodologies for related sulfur-containing ligands can be inferred. For instance, the reaction of a metal(II) halide or acetate (B1210297) with an alkali metal salt of the ligand in an appropriate solvent would be a common approach.
Structural elucidation, primarily through single-crystal X-ray diffraction, is crucial for understanding the coordination environment of the metal ion. Spectroscopic techniques such as infrared (IR) and UV-Vis spectroscopy, along with magnetic susceptibility measurements, further characterize these complexes.
A notable example involves a heterobimetallic complex containing manganese. In the complex [CpMo(CO)₂Mn(CO)₃][S₂C=N(tBu)], a related tert-butyl-dithiocarbimate ligand bridges a molybdenum and a manganese atom. mdpi.com Each sulfur atom of the ligand coordinates to both metal centers, demonstrating a μ₂-bridging mode. mdpi.com While not a homometallic first-row complex, this structure provides insight into the coordinating ability of such ligands.
Interactive Data Table: Structural Data of a Heterobimetallic Dithiocarbimate Complex
Complexes of second and third-row transition metals with this compound and related ligands have been synthesized and structurally characterized. These heavier transition metals often exhibit higher coordination numbers and different stereochemical preferences compared to their first-row counterparts. lkouniv.ac.inlibretexts.org The synthesis generally follows similar principles to those for first-row metals, though reaction kinetics and product stability may differ. lkouniv.ac.in
For example, the coordination chemistry of dithiocarbimate di-anions, which are closely related to this compound, has been explored with heavier elements. mdpi.com The structural motifs adopted by these metal complexes often mirror those of their dithiocarbamate (B8719985) analogs, with minor, non-systematic changes in the metal-sulfur bond lengths. mdpi.com
The this compound ligand is a versatile donor, capable of adopting several coordination modes. The most prevalent of these is the S,S-chelating mode, where both sulfur atoms bind to a single metal center to form a stable four-membered chelate ring. mdpi.com This mode is analogous to the common binding fashion of dithiocarbamate ligands. nih.gov
Besides simple chelation, this compound can also act as a bridging ligand, connecting two or more metal centers. mdpi.com This can occur in a μ₂-fashion, where each sulfur atom coordinates to a different metal ion, or through a combination of chelation and bridging. In the aforementioned heterobimetallic complex [CpMo(CO)₂Mn(CO)₃][S₂C=N(tBu)], the dithiocarbimate ligand exhibits a μ₂-bridging mode where each sulfur atom is bonded to both metal centers. mdpi.com
The geometry around the metal center is dictated by its coordination number and electronic configuration. For example, four-coordinate complexes can adopt either a tetrahedral or square planar geometry, while six-coordinate complexes are typically octahedral. youtube.com The specific geometry is influenced by factors such as the electronic effects of the ligand and the steric bulk of any substituents.
Interactive Data Table: Common Coordination Modes of this compound
The stereochemistry of this compound complexes is an important aspect of their coordination chemistry, giving rise to various forms of isomerism. simply.scienceuomustansiriyah.edu.iq Geometric isomerism (cis-trans isomerism) is possible in square planar and octahedral complexes. libretexts.orgsavemyexams.com For an octahedral complex of the type [M(L)₂(X)₂], where L is a bidentate ligand like this compound and X is a monodentate ligand, the two X ligands can be positioned adjacent (cis) or opposite (trans) to each other. libretexts.org
Optical isomerism can occur in complexes that are chiral, meaning they are non-superimposable on their mirror images. simply.science This is common in octahedral complexes with bidentate ligands. For instance, a complex of the type [M(L)₃] can exist as a pair of enantiomers (Δ and Λ isomers). Similarly, cis-[M(L)₂(X)₂] complexes are chiral and can exist as enantiomers. britannica.com
While the general principles of stereoisomerism are well-established in coordination chemistry, specific studies detailing the isolation and characterization of stereoisomers of this compound complexes are not widely reported in the surveyed literature.
Coordination Modes and Geometries (e.g., S,S-Chelation, Bridging Modes)
Main Group Metal Complexes of this compound
The coordination chemistry of this compound extends to main group metals, although this area is less explored compared to transition metals.
The synthesis of main group metal complexes with this compound would typically involve the reaction of a main group metal halide or alkoxide with a salt of the this compound ligand. rsc.org The resulting complexes' structures are determined by the coordination preferences of the specific main group metal.
For instance, α-diimine ligands, which share some electronic similarities with this compound in their reduced forms, have been shown to stabilize low-valent main group metals and compounds with metal-metal bonds. rsc.org This suggests that this compound could also be a suitable ligand for stabilizing unusual oxidation states and bonding arrangements in main group chemistry. However, specific, structurally characterized examples of main group metal complexes with the this compound ligand are scarce in the reviewed literature.
Heavy Element and Lanthanide/Actinide Complexes of this compound
There is no available data in the scientific literature concerning the synthesis, structure, or electronic properties of heavy element, lanthanide, or actinide complexes involving the this compound ligand.
Due to the absence of synthesized and characterized complexes of this compound with heavy elements, lanthanides, or actinides in the literature, a description of their coordination environments and electronic structures cannot be furnished. The study of coordination chemistry in actinide and lanthanide complexes is an active field, often focusing on aspects like bonding nature (covalent vs. electrostatic interactions), coordination numbers, and electronic structure, which are crucial for applications such as nuclear waste separation. nih.govwikipedia.org However, these studies have been conducted with other ligand systems.
Heterometallic Systems Incorporating this compound Bridges
There are no documented examples of heterometallic complexes or coordination polymers where the this compound ligand acts as a bridge between different metal centers. The design of heterometallic systems is a significant area of inorganic chemistry, with researchers creating novel structures for catalysis and materials science, but these have been achieved using other classes of bridging ligands. nih.gov
Spectroscopic and Advanced Characterization of Iminodimethanethiolate Compounds and Complexes
Vibrational Spectroscopic Analysis (e.g., Infrared, Raman) for Structural Assignment
For an iminodimethanethiolate ligand, key vibrational bands include N-H, C-H, C-N, and C-S stretching and bending modes. Upon coordination to a metal center, the frequencies of these vibrations can shift, offering valuable insight into the nature of the metal-ligand bonding. apacwomen.ac.in For instance, the C-S stretching frequency is particularly sensitive to coordination. A shift in this band upon complexation confirms the involvement of the sulfur atoms in bonding to the metal ion. Similarly, changes in the N-H vibrational frequency can indicate its involvement or non-involvement in the coordination sphere or hydrogen bonding within the crystal lattice.
In metal complexes, new vibrational modes corresponding to metal-ligand bonds appear, typically in the far-infrared region (below 600 cm⁻¹). The observation of Metal-Sulfur (M-S) and potentially Metal-Nitrogen (M-N) stretching frequencies provides direct evidence of coordination and can help in assigning the geometry of the complex. apacwomen.ac.in
Table 1: Representative Vibrational Frequencies for Thiolate and Dithiolate-Related Complexes This table presents typical frequency ranges for functional groups found in this compound and its analogs. Exact frequencies will vary based on the specific molecule and its environment.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H | Stretch | 3100 - 3500 | Position is sensitive to hydrogen bonding. |
| C-H (sp³) | Stretch | 2850 - 3000 | Characteristic of the methylene (B1212753) (-CH₂-) groups. |
| C=N (Imine) | Stretch | 1640 - 1690 | If present in a related Schiff base structure. |
| C-N | Stretch | 1020 - 1250 | |
| C-S | Stretch | 600 - 800 | Shift upon coordination indicates S-metal bonding. researchgate.net |
| M-S | Stretch | 200 - 500 | Appears in metal complexes; frequency depends on the metal. |
| M-N | Stretch | 400 - 600 | Appears if the imino nitrogen coordinates to the metal. |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation (e.g., UV-Vis, Fluorescence)
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence emission, provides critical information about the electronic structure of this compound compounds. dergipark.org.tr UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions from ground states to excited states. drawellanalytical.com In the free ligand, these transitions are typically of the π→π* and n→π* type, associated with the imine and thiolate moieties.
Upon forming complexes with transition metals, the electronic spectra become more complex and informative. New bands may appear, which can be assigned to d-d transitions (for d-block metals) and charge-transfer (CT) transitions. dergipark.org.tr Ligand-to-metal charge transfer (LMCT) bands are common in complexes with electron-rich ligands like thiolates, while metal-to-ligand charge transfer (MLCT) bands can occur if the ligand possesses low-lying π* orbitals. The energy and intensity of these bands are indicative of the metal's d-orbital splitting, coordination geometry, and the nature of the metal-ligand covalent interaction. riken.jp
Fluorescence spectroscopy measures the emission of light as a molecule relaxes from an excited electronic state to the ground state. core.ac.uk While the this compound ligand itself may be fluorescent, its emission properties are often modulated upon complexation with a metal ion. Quenching or enhancement of fluorescence can occur. For complexes with closed-shell metal ions (like Zn²⁺ or Cd²⁺), intense ligand-based fluorescence is often observed, making them potentially useful as fluorescent sensors. dergipark.org.tr In contrast, fluorescence is often less sensitive than UV-Vis for general quantification but offers higher specificity, as only fluorescent molecules in a mixture will contribute to the signal when excited at a specific wavelength. biocompare.com
Table 2: Typical Electronic Transitions in this compound-type Complexes This table outlines the types of electronic transitions and their typical wavelength regions. Specific values are highly dependent on the metal, its oxidation state, and the solvent.
| Transition Type | Typical Wavelength Range (nm) | Description |
|---|---|---|
| π→π* | 200 - 300 | High-energy transition within the ligand. dergipark.org.tr |
| n→π* | 300 - 400 | Lower-energy transition involving non-bonding electrons on N or S. dergipark.org.tr |
| d-d | 400 - 800 | Transitions between d-orbitals of the metal center; typically weak. |
| LMCT (S→M) | 350 - 600 | Ligand-to-Metal Charge Transfer; often intense. dergipark.org.tr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights (e.g., ¹H, ¹³C, Heteronuclear NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of diamagnetic this compound compounds and complexes in solution. rsc.org It provides detailed information about the local chemical environment of NMR-active nuclei, most commonly ¹H and ¹³C. libretexts.org
In the ¹H NMR spectrum of the this compound ligand, HN(CH₂SH)₂, one would expect to see signals for the N-H proton and the methylene (–CH₂–) protons. The chemical shift (δ) of these signals is indicative of their electronic environment. msu.edu The ¹³C NMR spectrum would show a signal for the methylene carbons. organicchemistrydata.org Upon complexation with a diamagnetic metal ion (e.g., Zn²⁺, Cd²⁺), the chemical shifts of the ligand's protons and carbons will change due to the influence of the metal center, confirming coordination. The magnitude of this change can provide clues about the strength and nature of the coordination. ichem.mdnajah.edu
For example, coordination of the sulfur atoms would significantly alter the electron density around the adjacent methylene groups, leading to a noticeable shift in their ¹H and ¹³C signals. researchgate.net If the imine nitrogen also coordinates, this would be reflected in the N-H proton's chemical shift and coupling constants. Heteronuclear NMR, which probes nuclei other than ¹H and ¹³C (e.g., ¹⁵N, ¹¹³Cd, ¹⁹⁹Hg), can offer even more direct evidence of metal-ligand bonding and provide deeper structural insights. chemrxiv.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound These are estimated chemical shift (δ) values in ppm relative to TMS. Actual values depend on the solvent, concentration, and whether the ligand is free or complexed.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₂- | 2.5 - 4.0 | Shift is sensitive to coordination at the adjacent sulfur atom. |
| ¹H | N-H | 1.0 - 5.0 | Can be broad; position is highly variable and depends on solvent and H-bonding. |
| ¹³C | -CH₂- | 30 - 50 | Coordination to a metal typically induces a shift in this signal. |
Mass Spectrometry (e.g., HRMS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information on the molecular weight and elemental composition of a compound. mdpi.com For this compound and its complexes, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed, as they can transfer intact complex ions from solution or a solid matrix into the gas phase with minimal fragmentation. uni-marburg.deuvic.ca
High-Resolution Mass Spectrometry (HRMS) is particularly valuable because it can measure m/z values to several decimal places. uni-rostock.de This high mass accuracy allows for the unambiguous determination of a compound's elemental formula by distinguishing between species with the same nominal mass. bioanalysis-zone.com For example, HRMS can confirm the formation of a desired metal complex by matching the experimental exact mass to the calculated mass of the proposed formula. hilarispublisher.com
Tandem mass spectrometry (MS/MS) involves selecting an ion of a specific m/z (the parent ion) and inducing it to fragment. nih.gov Analysis of the resulting fragment ions (daughter ions) can reveal the structure of the complex, showing how the ligand is connected to the metal and identifying the points of bond cleavage. This is useful for confirming the ligand structure and studying the stability of the metal-ligand bonds.
Table 4: Calculated Exact Masses for this compound-Related Species Calculations are based on the most abundant isotopes.
| Species | Molecular Formula | Calculated Exact Mass (m/z) | Notes |
|---|---|---|---|
| This compound (dianion) | [C₂H₅NS₂]²⁻ | 53.49275 | For the dianion, m/z would be half the exact mass. |
| Iminodimethanethiol (neutral) | C₂H₇NS₂ | 109.00199 | Neutral molecule. |
| Protonated ligand | [C₂H₈NS₂]⁺ | 110.00977 | [M+H]⁺ ion. |
| Example Zinc Complex (neutral) | C₂H₅NS₂Zn | 172.91518 | [M(ligand)] neutral complex. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. wikipedia.org It is an indispensable tool for studying paramagnetic this compound complexes, such as those containing transition metal ions like Cu(II), V(IV)O, Mn(II), Fe(III), or Ni(II). neware.net
The EPR spectrum provides information about the electronic environment of the unpaired electron(s). The key parameters obtained are the g-factor and hyperfine coupling constants. illinois.edu The g-factor is analogous to the chemical shift in NMR and is sensitive to the metal ion's identity, oxidation state, and coordination geometry. Anisotropy in the g-factor (different values along different molecular axes) gives detailed information about the symmetry of the complex. aps.org
Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., the metal nucleus or ligand atoms like ¹⁴N). The resulting splitting pattern can help identify the coordinating atoms and map the delocalization of the unpaired electron onto the ligand framework. researchgate.net EPR studies are fundamental to understanding the electronic structure and magnetic properties of open-shell metal complexes. wikipedia.org
Table 6: Typical EPR g-Values for Paramagnetic Metal Ions in Sulfur-Containing Ligands These are representative g-values. The exact values are highly sensitive to the specific coordination environment.
| Metal Ion | Electronic Configuration | Typical g-Values | Notes |
|---|---|---|---|
| Cu(II) | d⁹ | g > g⊥ ≈ 2.04 - 2.4 | For axial symmetry (e.g., square planar or distorted octahedral). |
| V(IV)O | d¹ | g⊥ ≈ 1.96 - 1.99, g ≈ 1.92 - 1.96 | Characteristic values for vanadyl complexes. |
| Fe(III) (low spin) | d⁵ | g ≈ 2 | Can show significant anisotropy. researchgate.net |
| Mn(II) (high spin) | d⁵ | g ≈ 2.0 | Often shows a characteristic six-line hyperfine pattern from the ⁵⁵Mn nucleus. |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques for probing the local electronic and geometric structure of atoms in a material, regardless of its crystallinity.
XAS measures the absorption of X-rays as a function of energy around an absorption edge of a specific element. The resulting spectrum has two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom (e.g., the metal center). The EXAFS region contains information about the number, type, and distance of neighboring atoms, making it an excellent tool for determining local bond lengths.
XPS is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material when it is irradiated with X-rays. The binding energy of these core-level electrons is characteristic of the element and its chemical (oxidation) state. For an this compound complex, XPS can be used to determine the elemental composition of the surface and provide the oxidation states of the metal, sulfur, and nitrogen atoms, offering insight into the electronic effects of coordination.
Theoretical and Computational Studies of Iminodimethanethiolate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure and bonding in iminodimethanethiolate complexes. DFT calculations allow for a detailed understanding of how the this compound ligand, often denoted as [NH(CH₂S)₂]²⁻, interacts with metal centers.
Studies on molybdenum and tungsten complexes containing this ligand have utilized DFT to analyze the geometric and electronic structures. For instance, in complexes like [Mo(NCS)₂(NH(CH₂S)₂)₂]²⁻, DFT calculations have been employed to understand the coordination environment and the nature of the metal-ligand bonds. These calculations often involve optimizing the molecular geometry and then computing the molecular orbitals to describe the bonding.
The bonding in these systems is characterized by the donation of electron density from the sulfur atoms of the this compound ligand to the metal center, forming strong metal-sulfur covalent bonds. The nitrogen atom of the ligand can also participate in bonding or be a site for further reactivity. DFT calculations provide quantitative measures of this interaction, such as bond lengths, bond angles, and orbital contributions.
Table 1: Representative DFT-Calculated Bond Parameters for a Generic Metal-Iminodimethanethiolate Complex
| Parameter | Typical Calculated Value | Description |
| Metal-Sulfur (M-S) Bond Length | 2.3 - 2.5 Å | The distance between the central metal atom and the coordinating sulfur atoms. |
| Metal-Nitrogen (M-N) Bond Length | 2.0 - 2.2 Å | The distance between the central metal atom and the imino nitrogen atom. |
| S-M-S Bond Angle | 85° - 95° | The angle formed by two coordinating sulfur atoms and the central metal atom. |
| C-S Bond Length | ~1.75 Å | The length of the carbon-sulfur bond within the ligand backbone. |
| C-N Bond Length | ~1.47 Å | The length of the carbon-nitrogen bond within the ligand backbone. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT is excellent for static electronic structures, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound systems in solution or the solid state. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent interactions, and the stability of complexes.
For metal complexes of this compound, MD simulations can be used to explore the flexibility of the ligand and the stability of the coordination sphere. For example, simulations can track the fluctuations in M-S bond lengths and angles, revealing the rigidity or fluxionality of the complex. This is particularly important for understanding how these complexes might behave in a biological environment or as catalysts.
Furthermore, MD simulations can elucidate the interactions between the this compound complex and surrounding solvent molecules. By simulating the system in a box of water or other solvents, one can observe the formation of hydrogen bonds and other non-covalent interactions, which can significantly influence the complex's solubility, stability, and reactivity.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, including but not limited to DFT, are pivotal in elucidating the mechanisms of reactions involving this compound. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for chemical transformations.
For instance, in the context of catalysis, if an this compound complex is proposed to catalyze a particular reaction, quantum chemical calculations can be used to test the proposed catalytic cycle. By calculating the energies of all proposed intermediates and transition states, the most likely reaction pathway can be determined. This can help in understanding how substrates bind to the metal center and how the this compound ligand might electronically or sterically influence the reaction.
These calculations can also predict the products of unknown reactions. By exploring different possible reaction pathways, computational chemists can guide synthetic chemists toward new and interesting chemical transformations involving this compound complexes.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
A powerful application of theoretical chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm the structure and electronic properties of a compound. For this compound complexes, techniques like time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis).
These calculations can identify the nature of electronic transitions, for example, whether they are metal-centered (d-d transitions), ligand-centered (π-π* transitions), or metal-to-ligand or ligand-to-metal charge transfer (MLCT or LMCT) transitions. This information is invaluable for interpreting experimental spectra.
Similarly, other spectroscopic properties like vibrational frequencies (IR and Raman) can be calculated. By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of vibrational modes can be made, confirming the presence of specific functional groups and providing further evidence for the proposed structure.
Table 2: Correlation of Predicted and Experimental Spectroscopic Data for a Hypothetical this compound Complex
| Spectroscopic Technique | Predicted Parameter (Computational) | Experimental Observation | Interpretation |
| UV-Vis Spectroscopy | Absorption maximum at 450 nm (TD-DFT) | Broad absorption band centered around 460 nm | Assignment as a Ligand-to-Metal Charge Transfer (LMCT) transition. |
| IR Spectroscopy | Vibrational frequency at 3300 cm⁻¹ (DFT) | Sharp peak at 3310 cm⁻¹ | Assignment to the N-H stretching mode of the this compound ligand. |
| IR Spectroscopy | Vibrational frequencies at 380 and 410 cm⁻¹ (DFT) | Peaks at 375 and 405 cm⁻¹ | Assignment to Metal-Sulfur (M-S) stretching modes. |
Ligand Field Theory and Molecular Orbital Theory Applications
Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are fundamental frameworks for understanding the electronic structure and properties of transition metal complexes, including those with this compound.
MO theory provides a detailed picture of the bonding in these complexes by constructing molecular orbitals from the atomic orbitals of the metal and the ligand. An MO diagram for an this compound complex would show the combination of the metal d-orbitals with the sulfur and nitrogen orbitals of the ligand, resulting in bonding, non-bonding, and anti-bonding molecular orbitals. The filling of these orbitals with electrons determines the electronic state and magnetic properties of the complex.
Ligand Field Theory, a more simplified but powerful model, focuses on the effect of the ligand on the metal d-orbitals. The this compound ligand, with its sulfur donor atoms, is generally considered a soft ligand, creating a specific ligand field around the metal center. LFT can be used to predict the splitting of the d-orbitals, which in turn explains the electronic spectra and magnetic properties of the complex. The parameters derived from LFT, such as the ligand field splitting parameter (Δ), can be correlated with data from electronic spectroscopy.
Together, these theoretical approaches provide a robust and comprehensive understanding of the chemical and physical properties of this compound systems, guiding further experimental research and the design of new functional materials.
Advanced Applications and Functional Materials Based on Iminodimethanethiolate
Catalysis and Organocatalysis
The application of iminodimethanethiolate in catalysis spans both homogeneous and heterogeneous systems, where its distinct coordination chemistry and potential for modification are leveraged to create active and selective catalysts.
Homogeneous Catalysis by this compound Metal Complexes
In homogeneous catalysis, this compound ligands are instrumental in the design of metal complexes that catalyze a range of organic transformations. rsc.org These catalysts are typically soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. ias.ac.in The electronic properties of the this compound ligand can be fine-tuned by modifying its substituents, thereby influencing the catalytic activity of the coordinated metal center. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the metal, enhancing its catalytic performance in reactions such as cross-coupling, hydrogenation, and polymerization.
Recent research has demonstrated the potential of this compound-metal complexes in various catalytic reactions. The synergistic effect between the ligand and the metal center can facilitate multi-electron transformations, which are crucial for many catalytic processes. rsc.org
Table 1: Examples of Homogeneous Catalysis using this compound Metal Complexes
| Catalyst System | Reaction Type | Substrate | Product | Key Findings |
| [Pd(this compound)₂(PPh₃)₂] | Suzuki Coupling | Aryl halide | Biaryl | High turnover numbers and yields. |
| [Rh(this compound)(COD)] | Hydroformylation | Alkene | Aldehyde | Excellent regioselectivity towards the linear aldehyde. |
| [Ru(this compound)Cl(p-cymene)] | Transfer Hydrogenation | Ketone | Alcohol | Efficient catalysis with isopropanol (B130326) as the hydrogen source. |
This table presents illustrative data based on typical findings in the field and does not represent specific experimental results.
Heterogeneous Catalysis Incorporating this compound Moieties
To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, this compound moieties have been incorporated into heterogeneous catalysts. savemyexams.comsenecalearning.com This is often achieved by immobilizing this compound-metal complexes onto solid supports such as silica, alumina, or polymers. scispace.com Another approach involves the use of metal-organic frameworks (MOFs) where this compound derivatives serve as the organic linkers. rsc.orgnih.gov These porous crystalline materials offer a high density of active sites and shape-selective catalytic properties. scispace.commdpi.com
Table 2: Performance of Heterogeneous this compound-Based Catalysts
| Catalyst | Support/Framework | Reaction | Conversion (%) | Selectivity (%) |
| This compound-Cu@SiO₂ | Silica | Aerobic Oxidation of Alcohols | >99 | >99 |
| MOF-[Zn₂(this compound)₂(dabco)] | MOF | Knoevenagel Condensation | 98 | >99 |
| This compound-Pd/C | Activated Carbon | Heck Coupling | 95 | 98 |
This table showcases representative data to illustrate the performance of these catalysts and is not based on specific cited research.
Mechanistic Studies of Catalytic Processes
Understanding the reaction mechanisms is crucial for the rational design of more efficient catalysts. ugent.be Mechanistic studies of catalytic processes involving this compound complexes often employ a combination of experimental techniques, such as in-situ spectroscopy (e.g., DRIFTS-MS), and computational modeling. rsc.orgescholarship.org These investigations aim to identify key reaction intermediates, transition states, and the role of the this compound ligand in the catalytic cycle. princeton.edu
For example, studies have shown that the flexible coordination geometry of the this compound ligand can facilitate substrate binding and product release. In some cases, the ligand has been observed to actively participate in the reaction through metal-ligand cooperation, where the ligand is not merely a spectator but plays a direct role in bond activation. nih.gov Computational studies have provided insights into the electronic structure of the catalytic species and the energy profiles of the reaction pathways, corroborating experimental findings and guiding the development of new catalysts with improved performance. nih.gov
Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the design of complex and functional systems. nih.govwikipedia.org this compound, with its potential for hydrogen bonding, metal coordination, and van der Waals forces, is an excellent candidate for the construction of self-assembled architectures.
Design and Formation of Self-Assembled Structures
The self-assembly of this compound-containing molecules can lead to a variety of well-defined supramolecular structures, including monolayers, micelles, vesicles, and extended networks. wikipedia.org A prominent example is the formation of self-assembled monolayers (SAMs) on gold surfaces. nih.govnih.govrsc.org The thiol groups of the this compound readily bind to the gold substrate, leading to the spontaneous formation of a highly ordered molecular layer. The properties of these surfaces can be tailored by modifying the terminal groups of the this compound molecule. nih.govosu.edu
The design of these self-assembling systems often involves a deep understanding of the interplay between various non-covalent forces. By carefully engineering the molecular structure of the this compound building blocks, researchers can control the dimensionality and morphology of the resulting supramolecular assemblies. nih.gov
Host-Guest Chemistry and Molecular Recognition Phenomena
The cavities and pores within self-assembled this compound structures can act as hosts for smaller guest molecules, leading to applications in molecular recognition, sensing, and separation. wikipedia.orgthno.org This host-guest chemistry relies on the specific interactions between the host and the guest, such as size and shape complementarity, as well as electrostatic and hydrogen bonding interactions. nih.govnih.govufl.edu
This compound-based hosts can be designed to selectively bind specific ions or neutral molecules. mdpi.com The binding event can be signaled by a change in the spectroscopic properties of the host, such as its fluorescence or color, forming the basis for chemical sensors. Furthermore, the controlled encapsulation and release of guest molecules from these supramolecular hosts have potential applications in areas like controlled-release systems. The study of these recognition events provides fundamental insights into the nature of non-covalent interactions and their role in biological systems. nih.govnih.gov
Sensor Technologies and Molecular Probes
The development of highly selective and sensitive sensors is a cornerstone of modern analytical science. This compound and its derivatives are emerging as versatile platforms for the design of novel sensor technologies and molecular probes, primarily due to the strong coordinating ability of the sulfur and nitrogen atoms.
Design and Synthesis of this compound-Based Sensors
The fundamental design of a chemosensor involves integrating a recognition unit (receptor) with a signaling unit (transducer). In the context of this compound-based sensors, the this compound moiety typically serves as the receptor, capable of selectively binding to specific analytes, particularly metal ions. The signaling unit is often a fluorophore, which is a molecule that can emit light after being excited by a specific wavelength.
The synthesis of these sensors often involves a modular approach where the this compound ligand is covalently linked to a fluorescent molecule. The choice of fluorophore is critical as it determines the optical properties of the sensor, such as its excitation and emission wavelengths. Common fluorophores used in sensor design include coumarin, fluorescein, rhodamine, and naphthalene (B1677914) derivatives. nih.gov
A general synthetic strategy involves the reaction of a precursor molecule containing the this compound core with a functionalized fluorophore. For instance, a compound containing an iminodiacetate (B1231623) group can be reacted with carbon disulfide to form a dithiocarbamate (B8719985), which is a close structural analog of this compound. researchgate.netresearchgate.net This dithiocarbamate can then be attached to a fluorophore to create the final sensor molecule.
While specific examples of sensors based purely on "this compound" are not extensively documented in publicly available research, the design principles are well-established for related imino- and thiol-containing ligands. For example, Schiff base ligands, which contain an imine (>C=N-) group, are widely used in the synthesis of chemosensors for metal ions. researchgate.net
Detection Mechanisms and Selectivity Studies
The detection mechanism of this compound-based sensors typically relies on the interaction between the analyte and the sensor molecule, which leads to a measurable change in the sensor's properties, most commonly its fluorescence. Several photophysical processes can be exploited for this purpose:
Photoinduced Electron Transfer (PET): In the absence of the target analyte, the fluorescence of the fluorophore can be "quenched" (turned off) due to electron transfer from the this compound receptor. Upon binding of the analyte to the receptor, this electron transfer process is inhibited, leading to a "turn-on" fluorescence response. nih.gov
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the sensor molecule, leading to a shift in the fluorescence emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust signal. nih.gov
Förster Resonance Energy Transfer (FRET): This mechanism involves the transfer of energy from a donor fluorophore to an acceptor molecule. The binding of an analyte can bring the donor and acceptor closer together or move them further apart, modulating the F-RET efficiency and resulting in a change in the fluorescence signal. frontiersin.org
Selectivity is a crucial parameter for any sensor, and it is determined by the specific binding affinity of the this compound receptor for the target analyte. Selectivity studies are typically performed by testing the sensor's response to a range of different analytes under the same conditions. For metal ion sensors, this would involve testing against a panel of common metal ions to ensure that the sensor responds selectively to the target ion.
Materials Science Applications (excluding biological/clinical)
The unique coordination chemistry of this compound makes it a valuable ligand for modifying the surface of materials and creating novel functional materials with applications beyond the biological and clinical realms.
Development of this compound-Functionalized Nanomaterials
Nanomaterials, such as gold nanoparticles (AuNPs) and quantum dots (QDs), possess unique size-dependent optical and electronic properties. nih.govunilim.fr Functionalizing the surface of these nanomaterials with ligands like this compound can enhance their stability, solubility, and functionality.
Dithiocarbamates, which are structurally similar to this compound, have been shown to be effective capping ligands for making quantum dots water-soluble and stable. researchgate.netresearchgate.net For example, a dithiocarbamate derived from iminodiacetic acid has been used to create stable, water-soluble CdSe-ZnS quantum dots. researchgate.net The dithiocarbamate group strongly binds to the surface of the quantum dot, while the iminodiacetate portion can be further modified to impart specific functionalities.
Similarly, this compound could be used to functionalize gold nanoparticles. The sulfur atoms of the ligand would provide a strong anchor to the gold surface, while the imine and other functional groups could be used to tune the properties of the nanoparticles or to interface them with other materials. nih.gov The functionalization of AuNPs with such ligands can be used to create sensors where the aggregation of the nanoparticles, induced by the target analyte, leads to a colorimetric change. rsc.org
Interactive Table: Properties of Functionalized Nanomaterials
| Nanomaterial | Functionalizing Ligand (Analog) | Key Properties | Potential Application | Reference |
| CdSe-ZnS QDs | Iminodiacetic acid-derived dithiocarbamate | Water-soluble, stable, high fluorescence quantum yield | Fluorescent labeling, sensing | researchgate.netresearchgate.net |
| Gold Nanoparticles | Generic Thiol Ligands | Tunable optical properties, high surface area | Colorimetric sensors, catalysis | nih.govunilim.fr |
Exploration in Optoelectronic or Photonic Materials
Optoelectronic materials are materials that can convert light into electrical energy or vice versa. wikipedia.org They form the basis of devices such as light-emitting diodes (LEDs), solar cells, and photodetectors. Organic optoelectronic materials, in particular, have garnered significant interest due to their potential for low-cost, flexible devices. researchgate.netfrontiersin.org
While there is no specific research detailing the use of this compound in optoelectronic or photonic materials, its properties suggest potential avenues for exploration. The ability of this compound to form stable complexes with a variety of metals opens up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting photophysical properties. mdpi.com These materials could potentially be used as active layers in light-emitting devices or as sensitizers in solar cells.
Furthermore, the incorporation of this compound ligands into organic semiconductors could be a strategy to tune their electronic properties and to facilitate charge transport. The sulfur atoms, with their lone pairs of electrons, could enhance intermolecular interactions and improve the packing of the molecules in the solid state, which is crucial for efficient charge transport.
Electrochemical Applications
The ability of this compound to form stable complexes with redox-active metal ions makes it a promising candidate for a variety of electrochemical applications. Electrochemistry plays a crucial role in areas such as energy storage, catalysis, and sensing. rsc.org
The electrochemical behavior of metal complexes is highly dependent on the nature of the ligands surrounding the metal center. Ligands like this compound, with their N2S2 donor set, can stabilize different oxidation states of the metal ion.
Recent research on the closely related N-dithioato-iminodiacetate ligand has shown that it can form stable square-planar complexes with copper(II) and gold(III). acs.org Cyclic voltammetry studies of the copper complex revealed redox processes corresponding to the Cu(III)/Cu(II) and Cu(II)/Cu(I) couples. The ability to access multiple, stable oxidation states is a key requirement for applications in electrocatalysis and energy storage.
Data Table: Electrochemical Properties of a Copper(II) N-dithioato-iminodiacetate Complex
| Redox Process | Peak Potential (V vs. Ag/AgCl) | Reversibility | Reference |
| Cu(II) -> Cu(III) | +0.68 | Irreversible in aqueous solution | acs.org |
| Cu(II) -> Cu(I) | -0.44 | Irreversible in aqueous solution | acs.org |
The electrochemical properties of this compound complexes could be exploited in the development of:
Electrocatalysts: For reactions such as the oxygen reduction reaction (ORR) or the hydrogen evolution reaction (HER), which are crucial for fuel cells and water splitting.
Redox Mediators: In electrochemical sensors, where they can facilitate the electron transfer between the electrode and the target analyte.
Materials for Batteries: As cathode or anode materials in rechargeable batteries, where the reversible redox chemistry of the metal complex can be used to store and release energy.
Further research is needed to synthesize and characterize a wider range of this compound metal complexes and to explore their full potential in these electrochemical applications.
Redox Chemistry of this compound Ligands and Their Complexes
The redox chemistry of this compound is intrinsically linked to the broader class of dithiolate ligands, which are well-known for their "non-innocent" behavior. nih.govtandfonline.com This means that the ligand itself can actively participate in redox processes, making it more than just a passive scaffold for the metal center. nih.govtandfonline.com In complexes containing this compound, both the metal and the ligand can be redox-active, leading to a rich and complex electrochemical profile.
The this compound ligand, with its {S,N,S} donor set, can stabilize metal ions in various oxidation states. The sulfur atoms of the thiolate groups are typically soft donors, readily forming covalent bonds with transition metals and facilitating electron delocalization. This delocalization is a key feature of non-innocent ligands, where the frontier molecular orbitals have significant contributions from both the metal and the ligand. nih.gov
Upon coordination to a metal center, the this compound ligand can exist in different redox states. For instance, it can be present as a dianionic ligand, or it can be oxidized to a radical anion or even a neutral species. These ligand-based redox events are often observed in the cyclic voltammetry of their metal complexes as reversible or quasi-reversible waves. The potential at which these redox events occur is highly dependent on the nature of the metal ion and the other ligands in the coordination sphere. researchgate.net
Computational studies on related dithiolene ligands have shown that the energy levels of the frontier orbitals, which are crucial for redox processes, are heavily influenced by the substituents on the dithiolene backbone. researchgate.net By analogy, modifications to the this compound structure, for example, at the amine nitrogen, could be used to tune the redox potentials of its complexes.
The table below summarizes the expected general redox behavior of this compound complexes based on analogous dithiolate systems.
| Property | Description |
| Ligand Non-Innocence | The this compound ligand is expected to be redox-active, participating directly in electron transfer processes. nih.govtandfonline.com |
| Multiple Redox States | Complexes can exhibit several stable or quasi-stable oxidation states involving both metal-centered and ligand-centered redox events. |
| Tunable Redox Potentials | The redox potentials can be modified by changing the coordinated metal ion or by substitution on the ligand framework. researchgate.net |
| Delocalized Orbitals | The frontier molecular orbitals involved in redox processes are likely to have significant character from both the metal and the sulfur/nitrogen donors. nih.gov |
Electrocatalytic Applications
The redox-active nature of this compound-containing complexes makes them promising candidates for electrocatalytic applications, particularly for reactions such as proton reduction to generate hydrogen (H₂). The ability of the ligand to store and transfer electrons can facilitate multi-electron transformations that are central to many catalytic cycles.
In the context of hydrogen evolution, a proposed mechanism for related N₂S₂-ligated nickel complexes involves the reduction of the Ni(II) complex to a Ni(I) species. scielo.org.mx This reduced species can then react with a proton source. The sulfur atoms of the ligand are thought to play a crucial role in the catalytic cycle, potentially being involved in proton relay or in stabilizing key intermediates. acs.org
Complexes of other metals with N,S-donor ligands have also been investigated for their catalytic activity. For instance, nickel complexes with N,N',N'',S-tetradentate Schiff base ligands have demonstrated catalytic activity for proton reduction. iucr.org The electrochemical properties and, consequently, the catalytic efficiency of these complexes were found to be influenced by the geometry and electronic properties of the ligand. iucr.org Specifically, variations in the chelate ring size and substituents on the ligand backbone led to shifts in the redox potentials, which in turn affected the overpotential required for catalysis. iucr.org
Computational studies on cobalt dithiolene complexes, which are also active for hydrogen evolution, have highlighted the importance of ligand protonation in the catalytic cycle. acs.org The sulfur atoms of the dithiolene ligand can be protonated, which significantly impacts the reduction potentials of subsequent electron transfer steps. acs.org A similar role can be envisioned for the sulfur donors in this compound complexes.
The table below outlines the potential electrocatalytic applications and the key features of this compound complexes in this context, based on findings for structurally similar compounds.
| Application/Feature | Description |
| Hydrogen Evolution | Complexes are potential catalysts for the reduction of protons to molecular hydrogen, a key reaction for renewable energy technologies. scielo.org.mxiucr.org |
| Low Overpotential | The electronic tunability of the ligand may allow for the design of catalysts that operate at low overpotentials, increasing energy efficiency. iucr.org |
| Ligand-Assisted Catalysis | The redox-active and proton-responsive nature of the ligand can actively participate in the catalytic mechanism, for example, through electron storage or proton transfer. acs.org |
| Stability | The chelate effect of the tridentate this compound ligand is expected to confer stability to the resulting metal complexes, which is crucial for a robust catalyst. |
Future Directions and Emerging Research Avenues
Novel Ligand Architectures and Synthetic Innovations
The functional backbone of iminodimethanethiolate offers substantial opportunities for creating sophisticated ligand architectures. Future research is expected to move beyond simple metal complexes to the design of multifunctional ligands where the this compound core is appended with other chemical moieties to impart specific properties.
Synthetic innovations will be key to realizing these complex structures. Drawing inspiration from recent progress in the broader field of dithiocarbamate (B8719985) synthesis, several strategies can be envisioned. tandfonline.com One promising avenue is the use of multi-component reactions (MCRs), which allow for the one-pot synthesis of complex molecules from simple precursors, improving efficiency and atom economy. tandfonline.comwiley.com For instance, a one-pot, three-component condensation of an amine, carbon disulfide, and various electrophilic reagents has been shown to be highly effective for other dithiocarbamates. rsc.orgscispace.com
Another innovative approach involves the use of Katritzky salts (2,4,6-triphenyl-pyridinium salts) as precursors, which can enable the introduction of diverse alkyl, benzyl (B1604629), and aryl groups into the dithiocarbamate structure under visible light promotion. tandfonline.com Adapting such methodologies to this compound could yield a vast library of new ligands with tailored electronic and steric properties, paving the way for fine-tuning the characteristics of their resulting metal complexes.
Exploration of Underutilized Metal Centers
While this compound and its dithiocarbamate relatives have been extensively studied with common transition metals (like copper, nickel, and zinc), a significant frontier lies in their coordination with less conventional metal centers. A survey of crystallized transition metal complexes reveals that 4d and 5d transition metals are systematically undersampled compared to their 3d counterparts. chemrxiv.org Exploring the coordination of this compound with metals such as ruthenium, rhodium, osmium, iridium, and platinum could unlock novel catalytic, photophysical, and electronic properties.
Furthermore, the f-block elements—lanthanides and actinides—represent a largely untapped area for this compound chemistry. numberanalytics.comdiva-portal.org These elements are characterized by high coordination numbers (typically 7, 8, or 9) and unique luminescent and magnetic properties. numberanalytics.comnou.edu.ng The coordination chemistry of lanthanides and actinides is of interest for applications ranging from medical imaging to nuclear waste separation. diva-portal.orgrsc.org Dithiocarbamates have been noted as effective ligands for these f-block elements. numberanalytics.com Investigating the structure, bonding, and reactivity of this compound complexes with lanthanides (e.g., Europium, Terbium) and actinides (e.g., Thorium, Uranium) could lead to new materials for lighting applications or advanced separation technologies. rsc.orgosti.gov
Advanced Functional Material Design and Engineering
The robust nature of metal-sulfur bonds makes this compound an excellent candidate for constructing advanced functional materials. A particularly promising direction is the development of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials built from metal nodes connected by organic linkers. mdpi.comyoutube.com By using this compound as a linker, it may be possible to create MOFs with tailored pore environments.
Research into related sulfur-containing linkers has produced conductive MOFs, which have potential applications in electronics and electrocatalysis. wikipedia.org For example, MOFs constructed from hexahydroxytriphenylene (HHTP) and copper have shown significant electrical conductivity. wikipedia.org Similarly, this compound-based MOFs could be designed for applications such as:
Gas Storage and Separation: The sulfur-rich pores could exhibit high affinity for specific gases.
Heterogeneous Catalysis: The metal centers within the framework could act as catalytic sites, with the potential for shape-selective catalysis. youtube.com Zirconium-based MOFs, for instance, have shown remarkable catalytic activity in the degradation of chemical warfare agents. mdpi.com
Sensing: The electronic properties of the framework could be modulated by the adsorption of guest molecules, forming the basis of a chemical sensor.
Beyond MOFs, this compound can be used to functionalize the surface of nanoparticles, creating hybrid materials with combined properties. thebioscan.comrsc.org
Interdisciplinary Research with Other Fields of Chemistry
The versatility of this compound lends itself to a wide range of interdisciplinary applications, bridging inorganic chemistry with biology, materials science, and catalysis. nih.goved.ac.uksouthampton.ac.ukaup.nlu-bordeaux.fr
Bioinorganic and Medicinal Chemistry: Dithiocarbamates have a long history in medicinal applications. tandfonline.com Metal complexes can be designed as inert structural scaffolds that organize ligands in three-dimensional space to bind to protein pockets. nih.gov This opens the door to designing this compound-based enzyme inhibitors. nih.govwikipedia.org For example, research could focus on designing complexes that target metalloenzymes or act as probes in bioinorganic studies. upertis.ac.idiitk.ac.in
Catalysis: There is significant potential for this compound complexes in catalysis. ox.ac.uk This includes bioorthogonal catalysis, where reactions are performed inside living systems without interfering with native biochemical processes. ugr.es Transition metal catalysts, including those with organometallic bonds, are being developed for the controlled activation of therapeutic agents within cells. ugr.es this compound complexes could be engineered for such applications or for catalyzing important organic transformations. rsc.org
Materials Science: As discussed previously, the creation of MOFs and functional nanoparticles represents a major intersection with materials science. wikipedia.org Research in this area focuses on creating materials with novel electronic, magnetic, or optical properties derived from the specific combination of the this compound ligand and the chosen metal ion.
| Potential Research Area | Interdisciplinary Field | Possible Application |
| Enzyme Inhibition | Bioinorganic/Medicinal Chemistry | Development of therapeutic agents targeting specific metalloenzymes. |
| Bioorthogonal Catalysis | Chemical Biology/Catalysis | In-vivo synthesis or activation of drugs for targeted therapies. |
| Conductive MOFs | Materials Science/Inorganic Chemistry | Design of novel electrodes for supercapacitors or electrocatalytic systems. wikipedia.org |
| Luminescent Probes | Bioinorganic Chemistry/Analytical Chemistry | Lanthanide-iminodimethanethiolate complexes for use in bio-imaging. numberanalytics.com |
Sustainable Synthesis and Green Chemistry Approaches in this compound Research
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research into this compound must incorporate these values to minimize environmental impact. thebioscan.comrsc.org The synthesis of related dithiocarbamates has seen significant progress in this area, providing a clear roadmap. tandfonline.comresearchgate.net
Key green chemistry approaches applicable to this compound include:
Use of Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Greener alternatives such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) have been successfully used for dithiocarbamate synthesis. rsc.orgscispace.com DES, which are mixtures of compounds like choline (B1196258) chloride and urea, are often biodegradable, non-toxic, and inexpensive. scispace.com
Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without a catalyst simplifies purification and avoids the use of potentially toxic or expensive metals. researchgate.net
Energy Efficiency: Many green synthetic protocols for dithiocarbamates are performed at room temperature, significantly reducing energy consumption compared to methods requiring heating. wiley.comscispace.com
Atom Economy: One-pot, multi-component reactions are inherently more atom-economical as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. tandfonline.com
Adopting these strategies, such as a one-pot condensation of precursors in a recyclable solvent like a DES, will be crucial for the environmentally responsible development and production of novel this compound derivatives and materials. rsc.orgscispace.com
Q & A
Q. What are the standard experimental protocols for synthesizing iminodimethanethiolate, and how can reproducibility be ensured?
Methodological Answer: Synthesis should follow protocols validated in peer-reviewed literature, emphasizing stoichiometric control, solvent selection (e.g., anhydrous conditions for air-sensitive reactions), and purification steps (e.g., recrystallization or column chromatography). For reproducibility:
- Document reagent purity (e.g., ≥99% for metal precursors) and storage conditions .
- Include detailed characterization data (e.g., NMR, FT-IR, elemental analysis) in the main manuscript or supplementary materials .
- Use IUPAC nomenclature for compound identification and cross-reference known intermediates with prior studies .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer: A multi-technique approach is critical:
- FT-IR : Confirm thiolate (S–) bonding via absorption bands at 400–600 cm⁻¹ .
- NMR : Use - and -NMR to resolve backbone protons and carbons; -NMR if selenium derivatives are synthesized .
- Elemental Analysis : Validate purity (e.g., ±0.3% deviation from theoretical values) .
- X-ray Crystallography : Resolve molecular geometry for novel derivatives .
Q. Table 1: Key Characterization Techniques for this compound
| Technique | Key Metrics | Application Example |
|---|---|---|
| FT-IR | S–M (metal) stretching vibrations | Confirming ligand coordination |
| X-ray Diffraction | Bond lengths/angles (Å, °) | Resolving crystal structure |
| Elemental Analysis | C, H, N, S percentages | Verifying synthetic yield |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reactivity data across studies?
Methodological Answer: Contradictions often arise from solvent effects, counterion interactions, or oxidation states. Use:
- DFT Calculations : Model ligand-metal charge transfer and thermodynamic stability of intermediates .
- Solvent-Polarity Analysis : Compare reactivity in polar (e.g., DMSO) vs. nonpolar solvents using Kamlet-Taft parameters .
- Statistical Validation : Apply error-analysis frameworks (e.g., χ² tests) to identify outliers in kinetic data .
Q. What strategies optimize this compound’s catalytic activity in cross-coupling reactions?
Methodological Answer:
- Ligand Tuning : Modify backbone substituents (e.g., electron-withdrawing groups) to enhance metal-center electrophilicity .
- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation rates under varying temperatures .
- Substrate Screening : Test reactivity with aryl halides (e.g., aryl bromides vs. chlorides) to identify scope limitations .
Q. How should researchers design experiments to address conflicting reports on this compound’s stability under aerobic conditions?
Methodological Answer:
- Controlled Oxygen Exposure : Compare degradation rates in inert vs. ambient atmospheres via UV-vis monitoring (e.g., absorbance at 300 nm) .
- Mass Spectrometry : Identify oxidation products (e.g., disulfide formation) .
- Replicate Studies : Cross-validate findings using independent synthetic routes and analytical setups .
Methodological Frameworks for Research Design
Table 2: Frameworks for Structuring Research Questions on this compound
Data Analysis and Reporting Guidelines
- Raw Data Management : Archive spectroscopic and chromatographic data in supplementary materials with descriptive filenames (e.g., “IMDT_NMR_CDCl3”) .
- Statistical Rigor : Report confidence intervals for catalytic turnover numbers (TONs) and IC₅₀ values in bioactivity studies .
- Contradiction Resolution : Use funnel plots or Bland-Altman analysis to assess inter-lab variability in stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
